Tert-butyl (1-(3-bromophenyl)ethyl)(methyl)carbamate
Overview
Description
Tert-butyl (1-(3-bromophenyl)ethyl)(methyl)carbamate is a useful research compound. Its molecular formula is C14H20BrNO2 and its molecular weight is 314.22 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
The mode of action of Tert-butyl (1-(3-bromophenyl)ethyl)(methyl)carbamate involves several steps. The compound may undergo reactions at the benzylic position . In the initiating step, a bromo atom is lost, leaving behind a radical. This radical then removes a hydrogen atom to form a new compound
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other compounds can affect how the compound interacts with its targets and how it is metabolized in the body. More research is needed to understand these influences.
Biological Activity
Tert-butyl (1-(3-bromophenyl)ethyl)(methyl)carbamate is a synthetic compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a tert-butyl group, a bromophenyl moiety, and a carbamate functional group. Its molecular formula is , with a molecular weight of approximately 303.19 g/mol. The presence of the bromophenyl group is significant as it can engage in halogen bonding, which may enhance the compound's interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways. Specifically, it has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial in neurotransmission.
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various pathogens, indicating its potential use in treating infections.
- Neuropharmacological Effects : Its structure suggests interactions with neurotransmitter systems, particularly GABA receptors. This interaction could lead to neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Halogen Bonding : The bromophenyl group can participate in halogen bonding with target proteins, potentially stabilizing enzyme-substrate complexes.
- π-π Interactions : The aromatic nature of the bromophenyl moiety allows for π-π interactions with aromatic residues in proteins, further influencing the activity of target proteins.
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with other similar compounds:
Compound | Structural Features | Biological Activity |
---|---|---|
Tert-butyl (1-(4-bromophenyl)ethyl)carbamate | Lacks methyl group | Moderate AChE inhibition |
Tert-butyl (1-(3-bromophenyl)ethyl)(4-methoxybenzyl)carbamate | Contains methoxybenzyl group | Enhanced neuroactive properties |
Tert-butyl (4-bromophenyl)carbamate | Lacks ethyl and methyl groups | Low antimicrobial activity |
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Neuroprotective Studies : A study investigating the neuroprotective effects of similar carbamates found that compounds with bromophenyl groups exhibited significant protective effects against oxidative stress in neuronal cells. These findings suggest that this compound could similarly protect against neurotoxicity induced by agents like amyloid-beta .
- Antimicrobial Activity : In vitro studies have shown that this compound exhibits broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .
- Enzyme Inhibition Assays : Enzyme assays demonstrated that this compound effectively inhibits AChE activity, which could have implications for treating conditions like Alzheimer's disease .
Properties
IUPAC Name |
tert-butyl N-[1-(3-bromophenyl)ethyl]-N-methylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2/c1-10(11-7-6-8-12(15)9-11)16(5)13(17)18-14(2,3)4/h6-10H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RADPPCMHQBLTRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)N(C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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